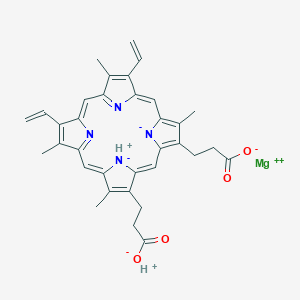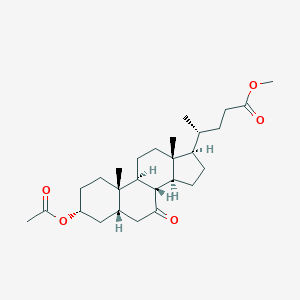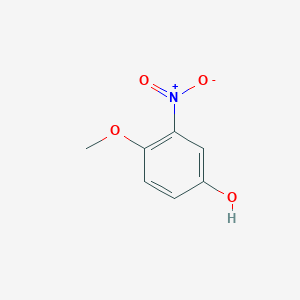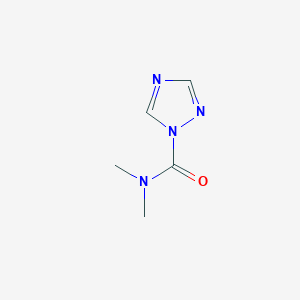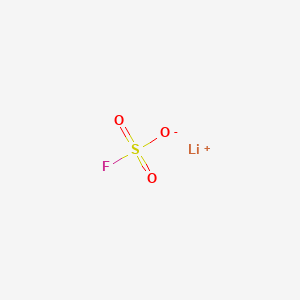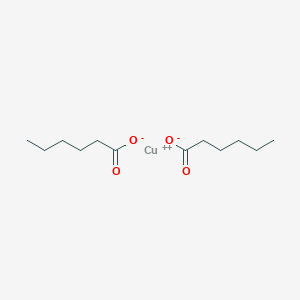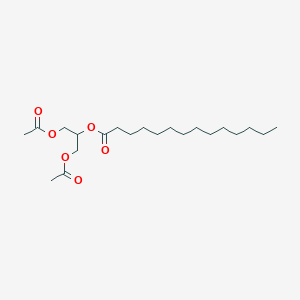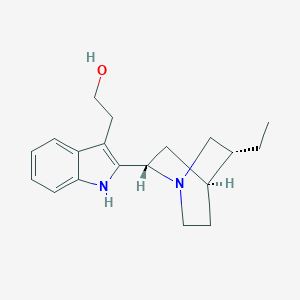
二氢辛可宁
描述
Dihydrocinchonamine is an organic compound belonging to the class of alkaloids. It is derived from cinchonamine, a naturally occurring alkaloid found in the bark of cinchona trees. The molecular formula of dihydrocinchonamine is C19H26N2O, and it has a molecular weight of 298.43 g/mol . This compound is known for its significant role in various scientific research fields, particularly in life sciences .
科学研究应用
Dihydrocinchonamine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: It serves as a tool for studying biological processes involving alkaloids.
Medicine: Research on its potential therapeutic effects, particularly in treating malaria and other parasitic diseases.
Industry: Utilized in the synthesis of complex organic molecules and pharmaceuticals.
作用机制
Target of Action
Dihydrocinchonamine is a complex organic compound used in life sciences research
Biochemical Pathways
Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs
Result of Action
It is known that Dihydrocinchonamine is used in research related to life sciences , but the specific molecular and cellular effects of its action require further investigation.
Action Environment
Environmental factors can significantly impact the action of a compound
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of dihydrocinchonamine typically involves the hydrogenation of cinchonamine. The process includes the reduction of the double bond in cinchonamine using hydrogen gas in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure .
Industrial Production Methods: Industrial production of dihydrocinchonamine follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to achieve the desired product. The final product is purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions: Dihydrocinchonamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinoline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of Pd/C is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Fully saturated alkaloid derivatives.
Substitution: N-alkyl or N-acyl derivatives.
相似化合物的比较
Cinchonamine: The parent compound from which dihydrocinchonamine is derived.
Quinamine: Another alkaloid with a similar structure but different functional groups.
Conquinamine: A structural isomer of quinamine.
Neoechinulin A: An indole alkaloid with similar biological activities.
Echinulin: Another indole alkaloid with distinct pharmacological properties.
Uniqueness: Dihydrocinchonamine is unique due to its specific hydrogenated structure, which imparts distinct chemical and biological properties. Its ability to act as a chiral ligand and its potential therapeutic applications make it a valuable compound in various research fields .
属性
IUPAC Name |
2-[2-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-1H-indol-3-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O/c1-2-13-12-21-9-7-14(13)11-18(21)19-16(8-10-22)15-5-3-4-6-17(15)20-19/h3-6,13-14,18,20,22H,2,7-12H2,1H3/t13-,14-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGAQUQPXOADEM-DEYYWGMASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC1CC2C3=C(C4=CC=CC=C4N3)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CC[C@H]1C[C@H]2C3=C(C4=CC=CC=C4N3)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301131782 | |
| Record name | 1H-Indole-3-ethanol, 2-(5-ethyl-1-azabicyclo[2.2.2]oct-2-yl)-, [1S-(1α,2α,4α,5β)]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301131782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10283-68-8 | |
| Record name | 1H-Indole-3-ethanol, 2-(5-ethyl-1-azabicyclo[2.2.2]oct-2-yl)-, [1S-(1α,2α,4α,5β)]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10283-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-3-ethanol, 2-(5-ethyl-1-azabicyclo[2.2.2]oct-2-yl)-, [1S-(1α,2α,4α,5β)]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301131782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of dihydrocinchonamine in relation to other Cinchona alkaloids?
A1: Dihydrocinchonamine is a derivative of cinchonamine, a naturally occurring alkaloid found in the bark of Cinchona and Remijia species []. While cinchonamine itself has been the subject of research, dihydrocinchonamine represents a structurally similar compound that can be synthesized from more readily available precursors like cinchonine and cinchonidine [, ]. This makes it an attractive target for synthetic studies and potentially a valuable building block for further chemical modifications.
Q2: What synthetic approaches have been explored for the production of dihydrocinchonamine?
A2: Researchers have successfully achieved the synthesis of dihydrocinchonamine using cinchonine as a starting material []. This approach highlights the possibility of utilizing readily available Cinchona alkaloids to derive structurally related compounds like dihydrocinchonamine. Further studies have also explored the synthesis of dihydrocinchonamine and its 10-methoxy analog using cinchonidine and quinine as starting materials []. This demonstrates the versatility of synthetic approaches in obtaining dihydrocinchonamine and its derivatives.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


